molecular formula C8H11NO2S B2975249 3-methanesulfonyl-N-methylaniline CAS No. 156461-79-9; 771573-22-9

3-methanesulfonyl-N-methylaniline

Cat. No.: B2975249
CAS No.: 156461-79-9; 771573-22-9
M. Wt: 185.24
InChI Key: CYSBKMAGWFJGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methanesulfonyl-N-methylaniline is a substituted aniline derivative featuring a methanesulfonyl (-SO₂CH₃) group at the para position of the aromatic ring and a methyl (-CH₃) group attached to the nitrogen atom. This compound combines the electron-withdrawing sulfonyl moiety with the steric and electronic effects of the N-methyl substitution. Notably, commercial availability of 3-methanesulfonyl-N-methylaniline has been discontinued , indicating possible challenges in production or niche utility.

Properties

IUPAC Name

N-methyl-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSBKMAGWFJGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-methanesulfonyl-N-methylaniline with structurally related aniline derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physical Properties/Synthesis Applications/Notes
3-Methanesulfonyl-N-methylaniline C₈H₁₁NO₂S 185.24 -SO₂CH₃ (C3), -NCH₃ Data not available Discontinued commercially
N-Methylaniline C₇H₉N 107.16 -NCH₃ BP: 196°C; d: 0.99 kg/L; water-insoluble Formylation agent in indole C3-functionalization
4-Methanesulfonyl-N-(3-phenylpropyl)aniline C₁₆H₁₉NO₂S 289.39 -SO₂CH₃ (C4), -N-(3-phenylpropyl) White solid; Cu-catalyzed synthesis Pharmaceutical intermediate (research use)
3-(Methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline C₁₇H₂₁NS 271.42 -SCH₃ (C3), -N-(4-phenylbutan-2-yl) Data not available Likely hydrophobic due to bulky substituent
3-[(3-Methylbutane)sulfonyl]aniline C₁₁H₁₇NO₂S 227.32 -SO₂-(3-methylbutane) (C3) Data not available Branched sulfonyl group may enhance lipophilicity
3-Chloro-N-{[4-(methylsulfanyl)phenyl]methyl}aniline C₁₄H₁₄ClNS 263.78 -Cl (C3), -N-(4-(SCH₃)benzyl) Data not available Combines halogen and sulfanyl functionalities

Structural and Functional Analysis

  • Electronic Effects :

    • The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, which polarizes the aromatic ring and deactivates it toward electrophilic substitution. This contrasts with the electron-donating methylsulfanyl (-SCH₃) group in 3-(methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline , which enhances ring reactivity.
    • N-Methylation (as in N-methylaniline ) reduces hydrogen-bonding capacity compared to primary anilines, affecting solubility and intermolecular interactions.
  • The branched sulfonyl chain in 3-[(3-methylbutane)sulfonyl]aniline may offer unique solubility profiles in nonpolar solvents compared to linear analogs.
  • Synthetic Utility :

    • N-Methylaniline’s role in nBu₄NI-catalyzed indole formylation highlights its utility as a formylating agent, a property likely absent in sulfonyl-substituted derivatives due to electronic deactivation.
    • Copper-catalyzed methods for synthesizing 4-methanesulfonyl-N-(3-phenylpropyl)aniline suggest scalable routes for similar compounds, though adaptations for 3-methanesulfonyl-N-methylaniline are undocumented.

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